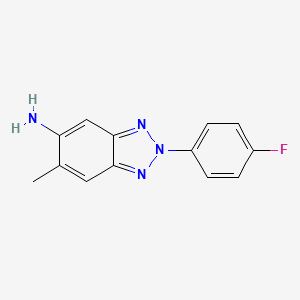

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine

Übersicht

Beschreibung

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-methylbenzotriazole.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.

Nucleophilic Substitution: The presence of the fluoro group makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution may yield halogenated derivatives, while nucleophilic substitution can lead to the formation of substituted amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Potential

Recent studies have indicated that compounds related to benzotriazoles exhibit significant antidepressant activity. For example, derivatives of benzotriazole have shown efficacy comparable to traditional antidepressants like fluoxetine, suggesting that 2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine may serve as a lead compound in developing new antidepressants .

Mechanism of Action

Benzotriazole derivatives are thought to act by influencing neurotransmitter levels in the central nervous system, potentially through monoamine oxidase inhibition or serotonin reuptake inhibition. These mechanisms are critical in treating mood disorders and could be further explored with this compound .

Material Science

Fluorescent Probes

The compound has been investigated for its potential use as a fluorescent probe in analytical chemistry. Its ability to selectively interact with biologically relevant molecules, such as adenosine triphosphate (ATP), has been demonstrated, allowing for real-time monitoring of enzymatic activities . The tunable optical properties of benzotriazole derivatives make them suitable for developing sensitive detection methods in biological assays.

Analytical Chemistry

Chemosensors Development

The design of chemosensors utilizing benzotriazole derivatives has gained traction due to their selectivity and sensitivity towards specific analytes. The incorporation of this compound into sensor designs could enhance detection capabilities for various biological and environmental analytes .

Synthesis and Catalysis

Synthetic Applications

Benzotriazole compounds are also valuable in synthetic organic chemistry as intermediates or catalysts. Their ability to facilitate metal-catalyzed transformations has been highlighted, paving the way for more efficient synthesis routes in drug development . The compound can be utilized in coupling reactions or as a ligand in transition metal catalysis.

Case Study 1: Antidepressant Efficacy

A study published in RSC Publishing highlighted the synthesis and evaluation of several benzotriazole derivatives for their antidepressant properties. The findings indicated that certain modifications to the benzotriazole structure could significantly enhance their pharmacological profiles compared to established drugs like fluoxetine .

Case Study 2: Fluorescent Probes for ATP Detection

Research demonstrated that modified benzotriazole compounds could selectively detect ATP over other nucleotides, showcasing their potential use in clinical diagnostics. This was achieved through the development of probes that exhibit distinct fluorescence changes upon binding ATP, indicating enzymatic activity levels .

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Fluoro-phenyl)-ethylamine: This compound shares the fluoro-phenyl group but differs in the rest of the structure.

4-Fluorophenylacetic acid: Another compound with a fluoro-phenyl group, used in different applications.

Uniqueness

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine is unique due to its benzotriazole core, which imparts specific chemical and biological properties. Its combination of the fluoro-phenyl group and the benzotriazole ring makes it distinct from other similar compounds.

Biologische Aktivität

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine, with the molecular formula C13H11FN4 and CAS number 436086-84-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antiviral properties, receptor modulation, and metabolic stability.

- Molecular Formula : C13H11FN4

- Molecular Weight : 242.25 g/mol

- CAS Number : 436086-84-9

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly its antiviral effects and interaction with biological receptors.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viral infections. For instance, a study demonstrated that derivatives of benzotriazole, including this compound, exhibited selective activity against Coxsackievirus B5 (CVB5). The effective concentration (EC50) values were reported between 6 µM and 52 µM for various benzotriazole derivatives, indicating promising antiviral potential .

Table 1: Antiviral Efficacy of Benzotriazole Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| 2-(4-Fluoro-phenyl)-6-methyl derivative | CVB5 | 12.4 |

| Non-substituted benzotriazole | BVDV | 3 |

| Chlorinated derivative | RSV | 20 |

The compound was shown to protect Vero cells from CVB5-induced apoptosis, significantly reducing the percentage of apoptotic cells when treated with the compound at a concentration of 20 µM .

Receptor Modulation

Another aspect of its biological activity includes modulation of the GABA-A receptor. Research indicates that compounds similar to this compound can act as positive allosteric modulators (PAMs) at specific GABA-A receptor interfaces. This modulation is crucial for developing treatments for neurological disorders .

Case Studies

- Cytotoxicity and Protective Effects : A study involving Vero cells showed that treatment with the compound led to a significant decrease in cell death caused by viral infection. The results indicated that the compound not only inhibited viral replication but also protected host cells from cytotoxic effects .

- Metabolic Stability : Research comparing various derivatives found that certain modifications to the benzotriazole structure enhanced metabolic stability while reducing hepatotoxicity risks associated with similar compounds. For instance, a derivative maintained over 90% of its parent compound after incubation with human liver microsomes, highlighting its favorable pharmacokinetic profile .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-6-methylbenzotriazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNZBKSODFTDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356365 | |

| Record name | 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204318 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436086-84-9 | |

| Record name | 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.